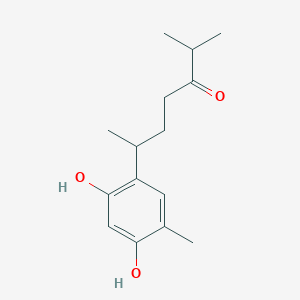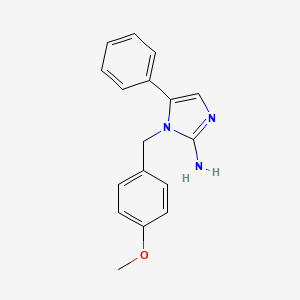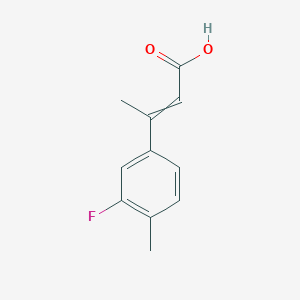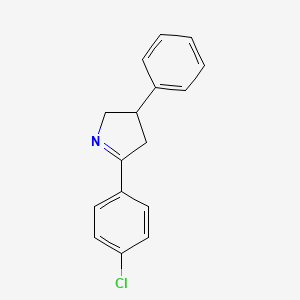
1,2-Thiazetidine, 2-(4-methoxybenzoyl)-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Thiazetidine, 2-(4-methoxybenzoyl)-, 1,1-dioxide: is a chemical compound with the molecular formula C10H11NO4S It is a member of the thiazetidine family, characterized by a four-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Thiazetidine, 2-(4-methoxybenzoyl)-, 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzoyl chloride with a thiazetidine precursor in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Thiazetidine, 2-(4-methoxybenzoyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazetidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the thiazetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazetidine derivatives .
Scientific Research Applications
1,2-Thiazetidine, 2-(4-methoxybenzoyl)-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Thiazetidine, 2-(4-methoxybenzoyl)-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyldimethylsilyl)-4-(4-methoxybenzoyl)-1,2-thiazetidine 1,1-dioxide
- 4-(4-Methoxybenzoyl)-2-methyl-3-phenyl-1,2-thiazetidine 1,1-dioxide
Uniqueness
1,2-Thiazetidine, 2-(4-methoxybenzoyl)-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the 4-methoxybenzoyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
856868-94-5 |
|---|---|
Molecular Formula |
C10H11NO4S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
(1,1-dioxothiazetidin-2-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C10H11NO4S/c1-15-9-4-2-8(3-5-9)10(12)11-6-7-16(11,13)14/h2-5H,6-7H2,1H3 |
InChI Key |
UCVDZNOBXGSRRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B14190838.png)




![(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14190879.png)

![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl-](/img/structure/B14190886.png)


![2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14190900.png)


